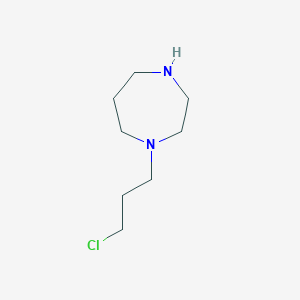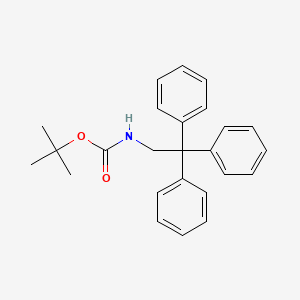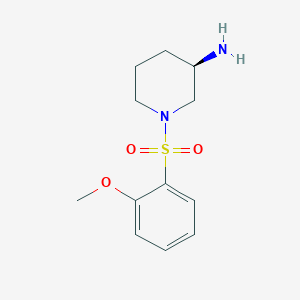![molecular formula C16H14N2+2 B12841116 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium](/img/structure/B12841116.png)
2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium is a heterocyclic aromatic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes both benzene and phenanthroline units, and the presence of two methyl groups at the 2 and 7 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce halogenated derivatives .
Applications De Recherche Scientifique
2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a DNA intercalator and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic semiconductors and materials science.
Mécanisme D'action
The mechanism of action of 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may interact with enzymes and other proteins, affecting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: A low-molecular-weight perylene derivative used as an organic semiconductor.
N,N’-Dimethyl-2,7-diazapyrene difluoroborate: Another derivative with similar structural features but different functional groups.
Uniqueness
2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium is unique due to its specific methyl substitutions at the 2 and 7 positions, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C16H14N2+2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
6,13-dimethyl-6,13-diazoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene |
InChI |
InChI=1S/C16H14N2/c1-17-7-11-3-5-13-9-18(2)10-14-6-4-12(8-17)15(11)16(13)14/h3-10H,1-2H3/q+2 |
Clé InChI |
ZJEOBPGPKVKVEZ-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC2=C3C(=C1)C=CC4=C[N+](=CC(=C43)C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


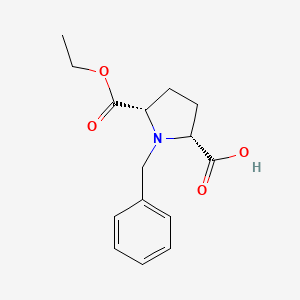
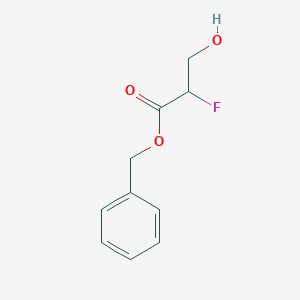
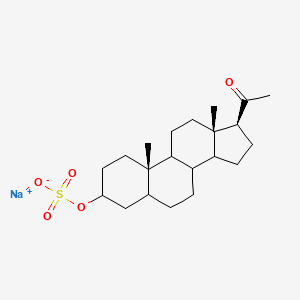
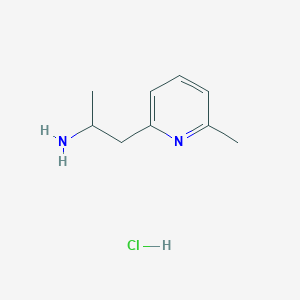
![(2R,3R,4S)-2-[[(2R,3S,4R,5R,6S)-4,6-Dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy]-4-hydroxy-3-(sulfonatooxy)-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12841049.png)
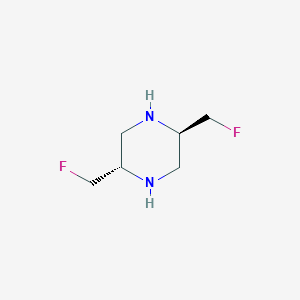
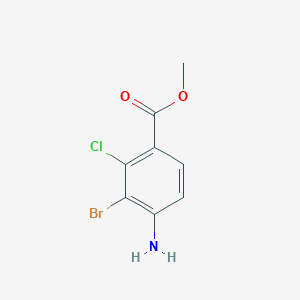
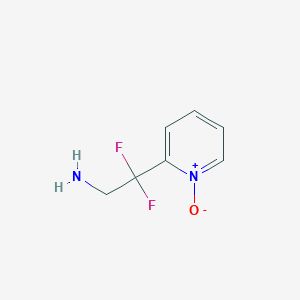
![4-[(R)-amino(cyclopropyl)methyl]phenol](/img/structure/B12841078.png)
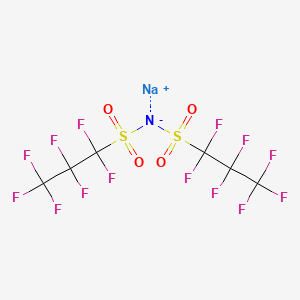
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)
